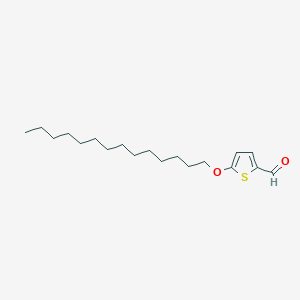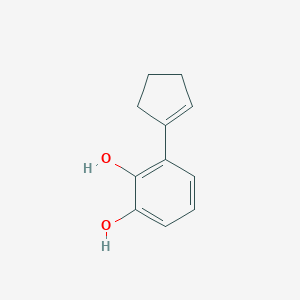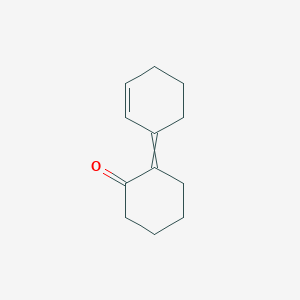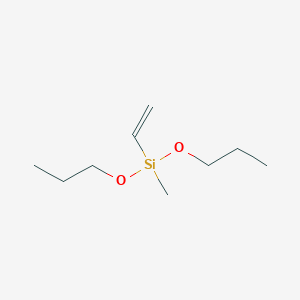
Ethenyl(methyl)dipropoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenyl(methyl)dipropoxysilane is an organosilicon compound that features a silicon atom bonded to an ethenyl group, a methyl group, and two propoxy groups. This compound is part of the broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethenyl(methyl)dipropoxysilane can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically requires a catalyst, such as platinum or rhodium complexes, and is carried out under mild conditions to ensure high yield and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the reaction of methylchlorosilane with propanol in the presence of a base, such as sodium hydroxide. This method is advantageous due to its scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Ethenyl(methyl)dipropoxysilane undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The propoxy groups can be substituted with other alkoxy groups or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like alkoxides or amines
Major Products Formed
The major products formed from these reactions include epoxides, diols, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethenyl(methyl)dipropoxysilane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ethenyl(methyl)dipropoxysilane involves its ability to form strong covalent bonds with various substrates. The ethenyl group can undergo polymerization or cross-linking reactions, while the propoxy groups enhance the compound’s solubility and reactivity. These properties make it an effective coupling agent and surface modifier .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Vinyltrimethoxysilane
- Vinyltriethoxysilane
- Methacryloxypropyltrimethoxysilane
Uniqueness
Ethenyl(methyl)dipropoxysilane is unique due to its combination of ethenyl and propoxy groups, which provide a balance of reactivity and solubility. This makes it particularly useful in applications where both properties are desired, such as in the production of advanced materials and surface treatments .
Eigenschaften
CAS-Nummer |
62883-95-8 |
|---|---|
Molekularformel |
C9H20O2Si |
Molekulargewicht |
188.34 g/mol |
IUPAC-Name |
ethenyl-methyl-dipropoxysilane |
InChI |
InChI=1S/C9H20O2Si/c1-5-8-10-12(4,7-3)11-9-6-2/h7H,3,5-6,8-9H2,1-2,4H3 |
InChI-Schlüssel |
QKDMJUDWTWAFPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCO[Si](C)(C=C)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


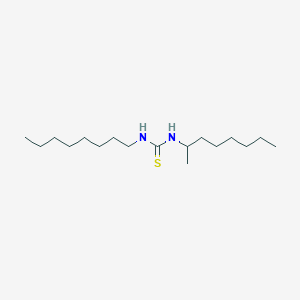
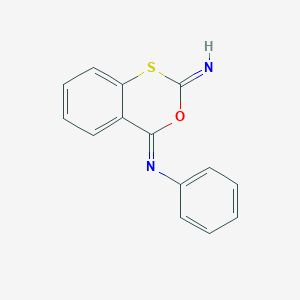
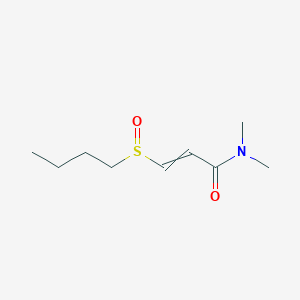
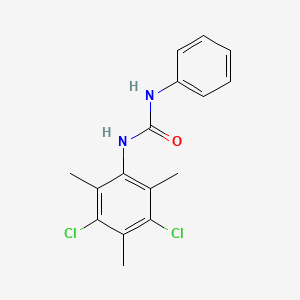
![4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate](/img/structure/B14512899.png)
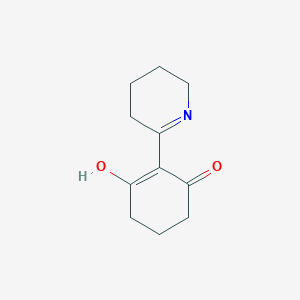
methanone](/img/structure/B14512909.png)
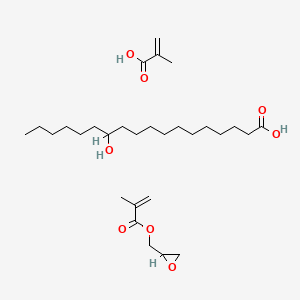
![(3R,4R)-4-[(Prop-2-yn-1-yl)sulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one](/img/structure/B14512919.png)

![7,8,10-Trimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14512942.png)
